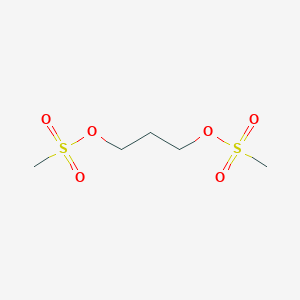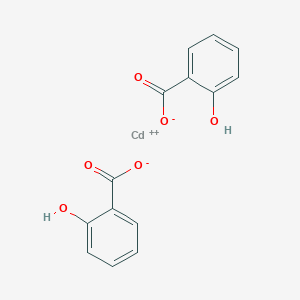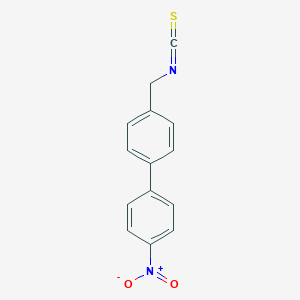
1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MNTB and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene is not fully understood. However, studies have suggested that this compound acts by binding to specific targets in cells, leading to the induction of apoptosis in cancer cells and inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene has a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In bacterial and fungal cells, MNTB has been reported to inhibit cell growth by disrupting cell membrane integrity and inhibiting protein synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene in lab experiments is its high purity and stability, making it suitable for a wide range of applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene. One potential area of research is the development of new anticancer agents based on the structure of MNTB. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the potential use of this compound as a probe for studying protein-ligand interactions and enzyme kinetics warrants further investigation.
Synthesis Methods
The synthesis of 1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene involves the reaction of 4-nitrobenzyl chloride with potassium thiocyanate in the presence of a base. The resulting product is then treated with sodium hydride and 1,4-dibromobutane to obtain the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, MNTB has been used as a probe to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
19495-03-5 |
|---|---|
Product Name |
1-(Isothiocyanatomethyl)-4-(4-nitrophenyl)benzene |
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-(isothiocyanatomethyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H10N2O2S/c17-16(18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-15-10-19/h1-8H,9H2 |
InChI Key |
NWZPASVWNLBXDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
4-Isocyanatomethyl-4'-nitro-1,1'-biphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




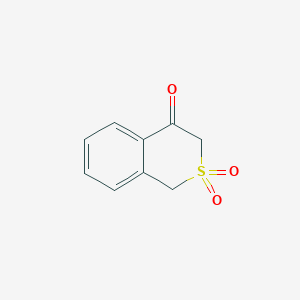
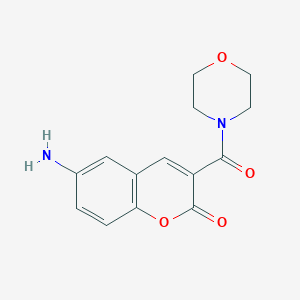


![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)



